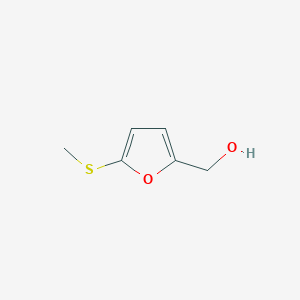![molecular formula C15H15NO4S B3016297 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid CAS No. 884990-92-5](/img/structure/B3016297.png)
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid" is a sulfur-containing carboxylic acid derivative. While the specific compound is not directly studied in the provided papers, related sulfur-containing compounds and their properties, synthesis, and applications in various fields such as polymerization, molecular structure analysis, and drug synthesis are discussed.
Synthesis Analysis
The synthesis of related sulfur-containing compounds involves various chemical reactions, including condensation, sulfonation, and reactions with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in cardiotonic drug preparation, was developed from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
X-ray diffraction and spectroscopic techniques such as FTIR, NMR, and UV-VIS are commonly used to characterize the molecular structure of sulfur-containing compounds. For example, the molecular structure of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was determined using single-crystal X-ray diffraction . Density Functional Theory (DFT) calculations are also employed to predict molecular geometries and vibrational frequencies, as seen in the studies of various benzene sulfonamide derivatives .
Chemical Reactions Analysis
Sulfur-containing carboxylic acids participate in a variety of chemical reactions. They can act as electron donors in photoinduced free-radical polymerizations , and their reactivity can be influenced by secondary processes such as decarboxylation or deprotonation. The presence of aromatic moieties in the radicals improves their initiating efficiency for polymerization . Additionally, acid-base dissociation and azo-hydrazone tautomerism are observed in solutions of azo-benzoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfur-containing compounds are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity and reactivity of the carboxylic acid group. The molecular electrostatic potential, natural bond orbital (NBO) analysis, and frontier molecular orbitals (FMOs) provide insights into the reactivity and stability of these compounds . Non-linear optical properties, such as electric dipole moment and hyperpolarizability, are also of interest for potential applications in materials science .
Aplicaciones Científicas De Investigación
Role in Uricosuric Agents
4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid, and similar compounds, show promise as uricosuric agents for treating gout and gouty arthritis. These compounds are synthesized by treating halosulfonylbenzoic acid with primary or secondary amines (Sarbanes, 2002).
Inducing Stress Tolerance in Plants
Related compounds like benzoic acid and sulfosalicylic acid have been effective in inducing tolerance to multiple stresses such as heat, drought, and chilling in plants. The structural portion common to these molecules, including this compound, is likely responsible for this tolerance (Senaratna et al., 2004).
Inhibition of Carbonic Anhydrase
Benzamides incorporating 4-sulfamoyl moieties, akin to this compound, have been found to inhibit carbonic anhydrase isozymes, such as hCA II, VII, and IX. These compounds display potential in treating conditions related to these enzymes (Abdoli et al., 2018).
Synthesis and Configurations
The synthesis of enantiomerically pure derivatives of this compound has been achieved. Understanding these configurations can be crucial for pharmaceutical applications and research (Jonas et al., 1987).
Amino Acid Derivatives
The creation of new amino acid derivatives based on similar sulfonamide structures has been explored. These derivatives have potential in various biochemical and pharmaceutical applications (Riabchenko et al., 2020).
Supramolecular Liquid Crystals
This compound-related compounds have been used to investigate the extent and stability of supramolecular liquid crystal phases, which are essential in advanced materials science (Naoum et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Similar compounds are known to induce changes at the molecular level, such as the ubiquitination and proteasomal degradation of certain proteins .
Propiedades
IUPAC Name |
4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-5-3-4-6-13(10)16-21(19,20)14-9-12(15(17)18)8-7-11(14)2/h3-9,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGFYVUXTDCCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3016217.png)
![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3016218.png)
![[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B3016220.png)
![7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3016221.png)
![N-benzyl-2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B3016222.png)




![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)
![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)
